[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine
Description
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVHODLTLNNKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Approach
A representative synthetic route involves the following steps:
Preparation of 5-(Furan-2-carbonyl)thiophene Intermediate:
- The carbonyl group is introduced by acylation of the thiophene ring with a furan-2-carbonyl chloride or equivalent reagent.
- This step often uses organic solvents such as dichloromethane under inert atmosphere (e.g., nitrogen) to prevent side reactions.
- Base catalysts like triethylamine neutralize the generated acid.
Introduction of the Aminomethyl Group:
- The aminomethyl substituent is introduced via nucleophilic substitution or reductive amination on the 5-position of the thiophene ring.
- Reductive amination typically involves reacting the corresponding aldehyde or ketone intermediate with ammonia or primary amines in the presence of reducing agents like sodium borohydride or catalytic hydrogenation.
-
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or recrystallization to achieve high purity.
Catalysts and Reagents
| Step | Reagents/Catalysts | Solvents | Conditions | Notes |
|---|---|---|---|---|
| Carbonylation of thiophene | Furan-2-carbonyl chloride, triethylamine | Dichloromethane | Room temperature to reflux | Inert atmosphere (N2) recommended |
| Aminomethyl group introduction | Ammonia or primary amine, NaBH4 or Pd/C | Ethanol, THF | Mild heating (40–80°C), hydrogen atmosphere for Pd/C | Reductive amination preferred |
| Purification | Silica gel chromatography | Hexane/ethyl acetate | Ambient temperature | To isolate pure target compound |
Research Findings and Optimization
- The reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence the yield and purity of this compound.
- Triethylamine acts as a base to scavenge HCl formed during acylation, improving reaction efficiency.
- Reductive amination with sodium borohydride provides a mild and effective method to introduce the aminomethyl group without over-reduction of the heterocyclic rings.
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is an alternative for amine introduction, offering high selectivity.
- Purification by silica gel chromatography ensures removal of side products and unreacted starting materials, yielding a product suitable for biological or pharmacological studies.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Effect |
|---|---|---|
| Solvent | Dichloromethane, Ethanol, THF | Good solubility and reaction medium |
| Base Catalyst | Triethylamine | Neutralizes acid, improves yield |
| Reducing Agent | Sodium borohydride, Pd/C + H2 | Efficient aminomethyl introduction |
| Temperature | 25–80°C | Higher temperature favors reaction rate but may cause side reactions |
| Reaction Time | 2–12 hours | Longer time improves conversion |
| Atmosphere | Nitrogen or Hydrogen (for Pd/C) | Prevents oxidation, enables hydrogenation |
| Purification Method | Silica gel chromatography | High purity product isolation |
| Yield | Typically 60–90% | Depends on optimization of above parameters |
Chemical Reactions Analysis
Types of Reactions
[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules through various reactions such as oxidation, reduction, and substitution .
2. Biology
- Biological Activity : Preliminary studies indicate that [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine exhibits antimicrobial and anticancer properties. Its ability to act as a ligand allows it to bind to enzymes or receptors, potentially modulating their activity .
3. Medicine
- Pharmaceutical Development : The compound is being explored as an intermediate in drug development, with potential applications in treating various diseases due to its biological activity .
4. Industry
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials that require specific electronic properties imparted by the furan and thiophene rings .
Antimicrobial Activity
Research indicates that this compound has antimicrobial properties, potentially disrupting bacterial cell membranes or interfering with metabolic pathways .
Anticancer Activity
Studies have highlighted its potential anticancer effects:
- Cytotoxicity Against Cancer Cell Lines : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives have demonstrated promising results in inhibiting cancer cell growth .
Structure-Activity Relationships (SAR)
Understanding SAR is essential for optimizing the biological activity of this compound. Observations regarding structural modifications include:
| Modification | Effect on Activity |
|---|---|
| Substitution on furan rings | Alters binding affinity and potency |
| Variation in alkyl groups | Small groups enhance activity; larger decrease it |
| Presence of electron-withdrawing groups | Can increase potency against specific targets |
Anticancer Studies
Research focusing on similar compounds has shown exceptional antiproliferative activity against cancer cell lines. For instance, derivatives with furan moieties have outperformed standard treatments like Combretastatin-A4, indicating that this compound may possess similar or enhanced anticancer properties.
Mechanistic Insights
Investigations into the mechanism revealed that this compound interacts with tubulin, affecting microtubule dynamics and leading to cell cycle arrest in cancer cells. Molecular docking studies have indicated favorable binding interactions at critical sites within the tubulin structure.
Antimicrobial Activity
Comparative studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Mechanism of Action
The mechanism of action of [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties
| Property | [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine | Sulfonyl Analogs (e.g., -SO2-naphthyl) | Aromatic Analogs (e.g., -Ph-OCH3) |
|---|---|---|---|
| Polarity | Moderate (carbonyl + amine) | High (sulfonyl + amine) | Low (aromatic + amine) |
| logP (Predicted) | ~1.5–2.0 | ~0.5–1.0 | ~2.5–3.0 |
| Solubility | Moderate in polar solvents | High in aqueous buffers | Low in water |
| Hydrogen Bonding Capacity | 2 acceptors (CO, NH2), 2 donors (NH2) | 3 acceptors (SO2, NH2), 2 donors | 1 acceptor (OCH3), 2 donors |
Implications :
- Sulfonyl analogs exhibit superior aqueous solubility, advantageous for intravenous formulations .
Structure-Activity Relationships (SAR)
- Sulfonyl Linker : In LOX inhibitors, bulkier sulfonyl groups (e.g., naphthyl) enhance activity compared to smaller substituents (e.g., methyl), suggesting steric and electronic optimization is critical .
- Furan-Carbonyl vs. Sulfonyl : The carbonyl group may engage in dipole-dipole interactions or serve as a hydrogen bond acceptor, differing from the sulfonyl group’s stronger hydrogen-bonding capacity. This could redirect binding to alternative biological targets .
- Amine Position : The 2-methanamine group is conserved across analogs, indicating its role as a critical pharmacophore for activity .
Biological Activity
[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a thiophene moiety, which are known to contribute to its biological activity. The presence of functional groups such as the carbonyl and amine enhances its reactivity and interaction with biological targets.
Understanding the mechanism of action is crucial for elucidating the compound's biological effects:
1. Interaction with Biological Targets
- The furan and thiophene rings may interact with various biological macromolecules, including proteins and nucleic acids, potentially inhibiting their functions.
- The compound's structure suggests possible interactions with enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
2. Biochemical Pathways
- The compound may influence pathways related to oxidative stress and inflammation due to the presence of reactive functional groups.
- Its potential as an anticancer agent could be linked to its ability to induce apoptosis or inhibit cell proliferation in tumor cells.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not extensively documented. However, as a small molecule:
- Absorption : Likely good due to its low molecular weight.
- Distribution : May distribute well in tissues owing to lipophilicity.
- Metabolism : Expected to undergo metabolic transformations via cytochrome P450 enzymes.
- Excretion : Primarily through renal pathways.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have demonstrated that derivatives with similar structures show effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Furan-thiophene derivatives | 20–40 | S. aureus |
| Furan-based compounds | 40–70 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : Preliminary studies suggest that compounds with similar structures can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Antiviral Activity : A study on structurally similar compounds demonstrated significant antiviral activity against enteroviruses, suggesting that modifications in the furan moiety can enhance efficacy .
- Antitumor Studies : Thiosemicarbazone derivatives derived from furan have shown promising results in inhibiting tumor growth across multiple cell lines, indicating potential pathways for further exploration in drug development .
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard synthetic routes for preparing [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine, and how can reaction conditions be optimized for higher yields? A: A common method involves a multi-step synthesis starting with thiophene-2-carbaldehyde. The aldehyde undergoes condensation with hydroxylamine hydrochloride to form an oxime intermediate, followed by reduction using zinc powder in aqueous sodium carbonate to yield (thiophen-2-yl)methanamine . The furan-2-carbonyl group is introduced via Friedel-Crafts acylation, employing a Lewis acid catalyst (e.g., AlCl₃) and furan-2-carbonyl chloride. Optimization includes controlling reaction temperature (0–5°C for acylation to prevent side reactions) and using inert atmospheres to stabilize intermediates. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Advanced Structural Characterization
Q: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound? A:
- NMR Spectroscopy: ¹H NMR identifies protons on the thiophene (δ 6.8–7.2 ppm), furan (δ 7.4–7.6 ppm), and methanamine (δ 3.2–3.5 ppm). ¹³C NMR confirms carbonyl (δ 160–170 ppm) and aromatic carbons .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 237.0425 for C₁₁H₉NO₂S).
- X-ray Crystallography: Single-crystal analysis (using software like Mercury ) resolves bond angles and packing motifs, critical for validating stereochemistry.
Reactivity and Functionalization
Q: How does the methanamine group influence the compound’s reactivity in further derivatization? A: The primary amine enables nucleophilic reactions:
- Acylation: Reacts with acyl chlorides (e.g., acetic anhydride) to form amides, useful for prodrug design.
- Schiff Base Formation: Condenses with aldehydes/ketones under mild acidic conditions, creating imine linkages for coordination chemistry .
- Cross-Coupling: Suzuki-Miyaura reactions (using boronic acids and Pd catalysts) modify the thiophene or furan rings. For example, introducing aryl groups at the 4-position of thiophene enhances π-stacking in materials science .
Biological Activity Profiling
Q: What methodologies are employed to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer studies? A:
- In Vitro Assays:
- Mechanistic Studies: Flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation probes (e.g., DCFH-DA) .
Computational Modeling
Q: How can density functional theory (DFT) predict electronic properties and interaction mechanisms of this compound? A:
- Electronic Structure: DFT (B3LYP/6-31G* basis set) calculates HOMO-LUMO gaps to assess redox activity. For this compound, a narrow gap (~3.1 eV) suggests semiconductor potential .
- Molecular Docking: AutoDock Vina simulates binding to biological targets (e.g., malaria PfATP4 protein), with binding affinity scores (<-7 kcal/mol indicating strong interactions) .
Handling Data Contradictions
Q: How should researchers address discrepancies in reported synthetic yields or biological activity data? A:
- Reproducibility Checks: Validate protocols using independent catalysts (e.g., switching Zn to NaBH₄ for reductions) .
- Statistical Analysis: Apply ANOVA to compare IC₅₀ values across multiple cell lines or assays.
- Structural Confirmation: Re-analyze impure batches via HPLC (C18 column, acetonitrile/water mobile phase) to identify side products .
Toxicity and Safety
Q: What preliminary toxicity assessments are recommended before in vivo studies? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
